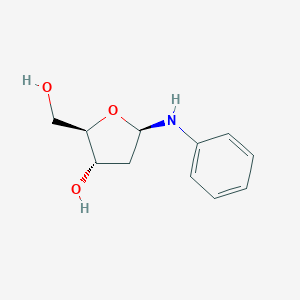
2-Deoxy-L-ribose-anilide
描述
2-Deoxy-L-ribose-anilide is an organic compound with the molecular formula C11H15NO3 and a molar mass of 209.24 g/mol It is a derivative of 2-deoxy-L-ribose, where the hydroxyl group at the second carbon is replaced by an anilide group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-deoxy-L-ribose-anilide typically involves the following steps :
Starting Material: The synthesis begins with L-arabinose.
Formation of 1-alkoxy-L-arabinopyranose: L-arabinose is treated with an alcohol solvent in the presence of an acid to form 1-alkoxy-L-arabinopyranose.
Acylation: The 1-alkoxy-L-arabinopyranose is then reacted with acyl chloride to produce 1-alkoxy-2,3,4-triacyl-L-arabinopyranose.
Bromination: The alkoxy group is brominated to yield a 1-bromo-2,3,4-triacyl compound.
Reduction: The bromo compound is reduced using zinc in the presence of ethyl acetate and an organic base to form glycal.
Formation of 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose: Glycal is treated with an alcohol solvent in the presence of an acid.
Deprotection: The 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose is treated with a base to form 1-alkoxy-2-deoxy-L-ribopyranose.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
2-Deoxy-L-ribose-anilide undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The anilide group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to yield 2-deoxy-L-ribose and aniline.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted anilides.
Hydrolysis Products: 2-deoxy-L-ribose and aniline.
科学研究应用
2-Deoxy-L-ribose-anilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-deoxy-L-ribose-anilide involves its interaction with specific molecular targets :
Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and deoxyribose-phosphate aldolases.
Pathways Involved: It participates in the synthesis of nucleoside analogues, which can inhibit viral replication and cancer cell proliferation by interfering with nucleic acid synthesis.
相似化合物的比较
2-Deoxy-L-ribose-anilide can be compared with other similar compounds, such as:
2-Deoxy-D-ribose-anilide: Similar in structure but differs in the stereochemistry of the ribose moiety.
2-Deoxy-L-ribose: Lacks the anilide group, making it less versatile in chemical reactions.
2-Deoxy-D-ribose: The D-isomer of 2-deoxy-L-ribose, used in different biological contexts.
属性
IUPAC Name |
5-anilino-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBOKNPGJKONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC2=CC=CC=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


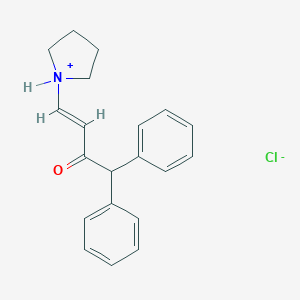
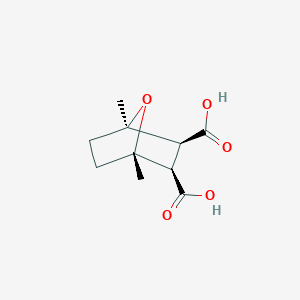
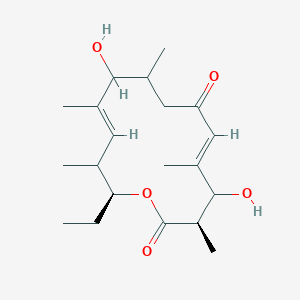
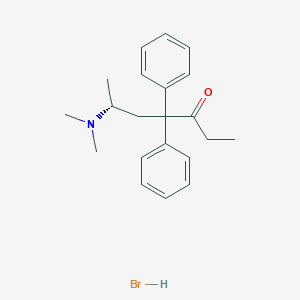
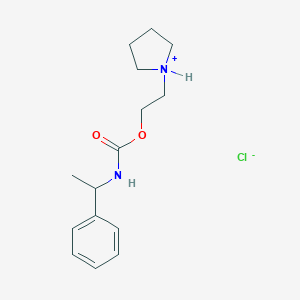
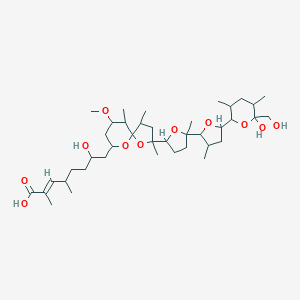
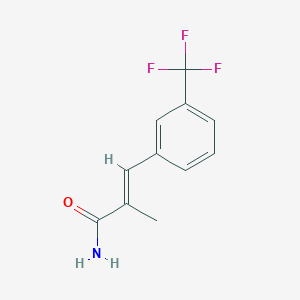
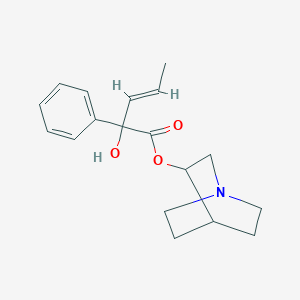
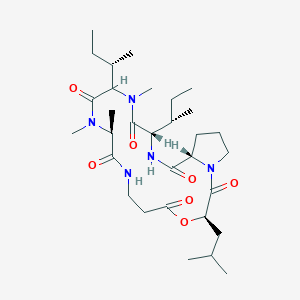
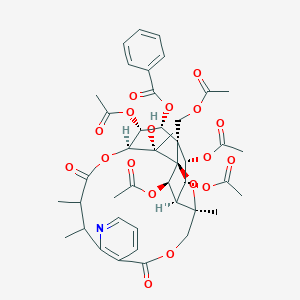
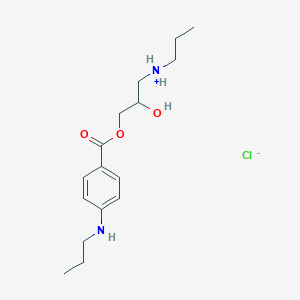
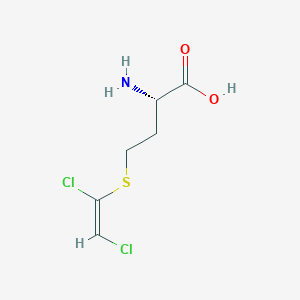
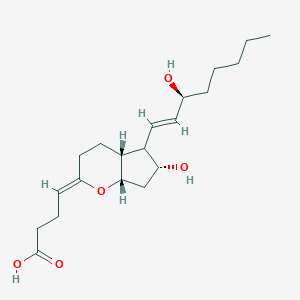
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
